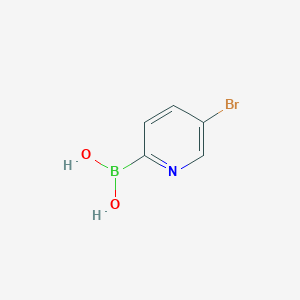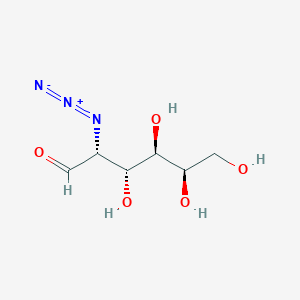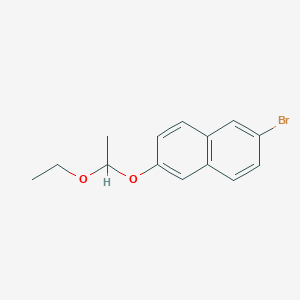
1-Boc-azepane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-azepane-4-carboxylic acid is a useful research compound. Its molecular formula is C12H21NO4 and its molecular weight is 243.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical Significance
Azepane-based motifs are recognized for their versatile pharmacological properties. The structural diversity of azepane derivatives makes them valuable for discovering new therapeutic agents. Recent research highlights azepane-based compounds in treating various diseases, including cancer, tuberculosis, Alzheimer's disease, and microbial infections. These compounds are also explored as histamine H3 receptor inhibitors, α-glucosidase inhibitors, anticonvulsants, among other applications. The review of azepane-based drug discovery indicates the potential for developing less toxic, cost-effective, and highly active analogs against numerous diseases (Gao-Feng Zha et al., 2019).
Biotechnological Routes
Lactic acid production from biomass is another area where carboxylic acid derivatives, including those related to azepane structures, have been explored. Lactic acid serves as a precursor for various chemicals, highlighting the role of biotechnological routes in producing lactic acid derivatives for green chemistry applications. This approach underscores the potential of carboxylic acid derivatives in sustainable chemical production (Chao Gao et al., 2011).
Environmental Applications
The reduction of Cr(VI) to Cr(III) in environmental remediation is another application where carboxylic acids play a role. Carboxylic acids act as mediators in the detoxification process, offering a clean and ubiquitous solution in natural environments and effluents. This application is particularly relevant in the context of remediation of Cr(VI)-contaminated waters and sites, showcasing the environmental significance of carboxylic acids (B. Jiang et al., 2019).
Mechanism of Action
Target of Action
This compound is often used in proteomics research , suggesting it may interact with proteins or enzymes in the body.
Mode of Action
The mode of action of 1-Boc-azepane-4-carboxylic acid is currently unknown . As a biochemical used in proteomics research , it may interact with its targets by binding to them, altering their function or structure
Biochemical Pathways
Given its use in proteomics research , it’s plausible that it may influence protein-related pathways. More research is needed to identify the exact pathways and their downstream effects.
Result of Action
As a compound used in proteomics research , it may have effects at the protein level, potentially influencing protein function or structure
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its action. The compound is typically stored in an inert atmosphere at room temperature , suggesting that these conditions may be optimal for its stability.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-4-5-9(6-8-13)10(14)15/h9H,4-8H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQHJTNUKFLYEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60631137 |
Source


|
| Record name | 1-(tert-Butoxycarbonyl)azepane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60631137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868284-36-0 |
Source


|
| Record name | 1-(tert-Butoxycarbonyl)azepane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60631137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




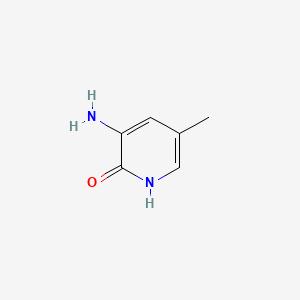
![1-methyl-4-[4-(trifluoromethyl)-1H-imidazol-2-yl]-1H-pyrazole](/img/structure/B1291850.png)
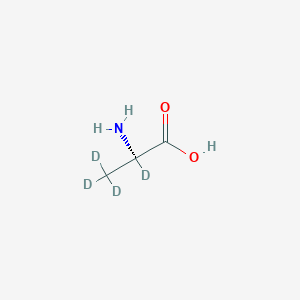

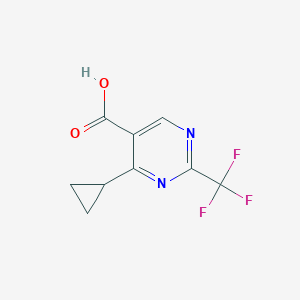
![Tert-butyl 1H-benzo[D]imidazol-5-ylcarbamate](/img/structure/B1291862.png)
